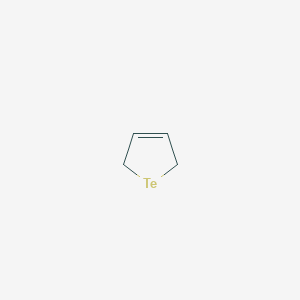
2,5-Dihydrotellurophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydrotellurophene is a heterocyclic compound containing tellurium. It is part of the tellurophene family, which are tellurium analogues of thiophenes and selenophenes. The compound is characterized by a five-membered ring structure with tellurium as the heteroatom. Due to the unique properties of tellurium, this compound exhibits distinct chemical behaviors compared to its sulfur and selenium counterparts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrotellurophene typically involves the reaction of sodium telluride with diacetylene in methanol at 20°C. This method can be generalized to prepare 2,5-derivatives of tellurophene by selecting suitably substituted diacetylene precursors . Another method involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, resulting in tetraphenyltellurophene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydrotellurophene undergoes various chemical reactions, including:
Oxidation: Treatment with hydrogen peroxide (H₂O₂) can oxidize this compound to its 1-oxide form.
Halogenation: The compound can be converted to its 1,1-dibromide and 1,1-diiodide by treatment with bromine (Br₂) and iodine (I₂), respectively.
Fluorination: Treatment with xenon difluoride (XeF₂) affords the 1,1-difluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂)
Halogenation: Bromine (Br₂), Iodine (I₂)
Fluorination: Xenon difluoride (XeF₂)
Major Products:
Oxidation: this compound 1-oxide
Halogenation: 1,1-Dibromide, 1,1-Diiodide
Fluorination: 1,1-Difluoride
Aplicaciones Científicas De Investigación
2,5-Dihydrotellurophene has several applications in scientific research:
Chemistry: It is used in the synthesis of novel heterocyclic compounds and as a precursor for organic metals.
Biology: The compound’s unique properties make it a subject of interest in biochemical studies, particularly in understanding the behavior of tellurium-containing molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Mecanismo De Acción
The mechanism by which 2,5-Dihydrotellurophene exerts its effects is primarily through its interaction with other molecules via its tellurium atom. The tellurium atom’s larger size and polarizability compared to sulfur and selenium allow it to participate in unique chemical reactions. These interactions can influence the compound’s electronic properties, making it useful in the formation of semiconducting materials and charge-transfer complexes .
Comparación Con Compuestos Similares
Thiophene: Contains sulfur as the heteroatom.
Selenophene: Contains selenium as the heteroatom.
Tellurophene: The parent compound of 2,5-Dihydrotellurophene, containing tellurium.
Comparison: this compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties. Compared to thiophene and selenophene, this compound has a larger atomic radius and higher polarizability, leading to different reactivity and stability profiles. Its ability to form semiconducting materials and charge-transfer complexes is a notable feature that distinguishes it from its sulfur and selenium analogues .
Propiedades
Número CAS |
77422-86-7 |
|---|---|
Fórmula molecular |
C4H6Te |
Peso molecular |
181.7 g/mol |
Nombre IUPAC |
2,5-dihydrotellurophene |
InChI |
InChI=1S/C4H6Te/c1-2-4-5-3-1/h1-2H,3-4H2 |
Clave InChI |
UFOXYQZTHSXGTG-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC[Te]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
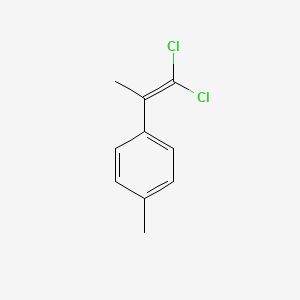

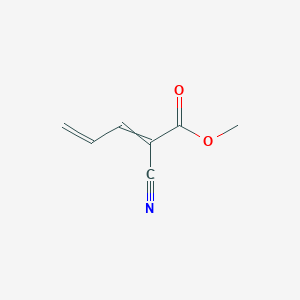
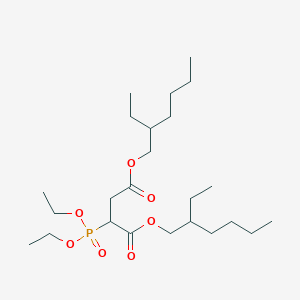
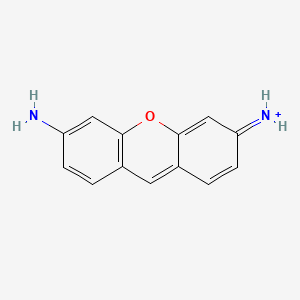
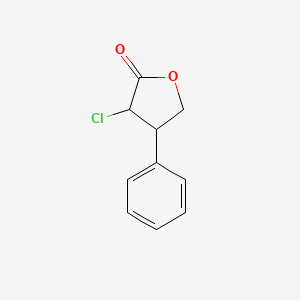
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

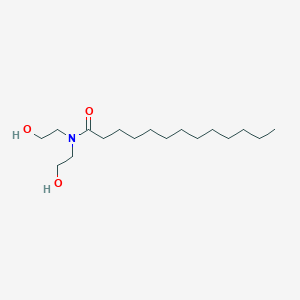
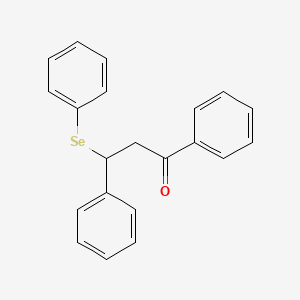
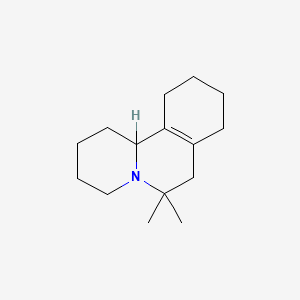
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
